

Technical Comparison Guide: NMR Spectral Profiling of Undecyl Cyclohexanecarboxylate

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Compound of Interest

Compound Name: Undecyl cyclohexanecarboxylate

CAS No.: 94107-44-5

Cat. No.: B12652294

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Executive Summary & Strategic Context

Undecyl cyclohexanecarboxylate (CAS: 94107-44-5) represents a class of lipophilic esters critical in the formulation of permeation enhancers, biolubricants, and liquid crystal precursors. In drug development, this structural motif serves as a model for lipophilic prodrugs designed to cross the blood-brain barrier.

This guide provides a rigorous spectral comparison of **undecyl cyclohexanecarboxylate** against its synthetic precursors—Cyclohexanecarboxylic acid and 1-Undecanol. Unlike standard spectral libraries, this document focuses on the differential diagnostics required to validate esterification efficiency and purity. We demonstrate why High-Field NMR (H-NMR/C-NMR) outperforms alternative modalities (IR, MS) for quantifying unreacted substrates in this specific matrix.

Experimental Workflow & Methodology

To ensure reproducibility, the following protocol synthesizes the analytical workflow. This approach minimizes solvent effects that often obscure diagnostic multiplets in fatty esters.

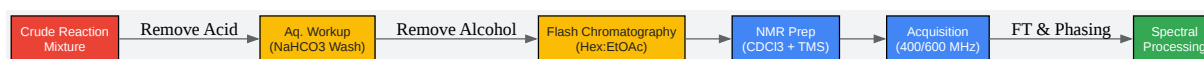
Synthesis & Purification Logic

- Reaction: Fischer esterification or Steglich esterification (DCC/DMAP).
- Critical Impurity: Unreacted 1-Undecanol (difficult to remove due to high boiling point) and Cyclohexanecarboxylic acid.
- Purification: Silica gel chromatography (Hexane:EtOAc 95:5) is recommended over distillation to prevent thermal rearrangement.

NMR Sample Preparation Protocol

- Solvent: Chloroform-d (CDCl_3) is the standard. Note: Avoid DMSO-d₆ for this lipophilic ester as solubility issues may broaden alkyl chain signals.
- Concentration: 10-15 mg for $^1\text{H-NMR}$; 40-50 mg for $^{13}\text{C-NMR}$.
- Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.[1]

Analytical Workflow Diagram



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Figure 1: Analytical workflow ensuring removal of paramagnetic impurities and establishing a baseline for spectral purity.

Comparative H-NMR Spectral Analysis

The power of H-NMR lies in its ability to quantify the "Esterification Shift"—the specific downfield migration of the

-protons upon bond formation.

Diagnostic Signal Assignment

The molecule consists of two distinct regions: the Cyclohexyl Ring (A) and the Undecyl Chain (B).

Structure:

Proton Environment	Chemical Shift (ppm)	Multiplicity	Integration	Assignment Logic
Ester -CH ₂	4.05 - 4.10	Triplet (t)	2H	Diagnostic Peak. Deshielded by oxygen.
Acid -CH	2.20 - 2.30	Multiplet (tt)	1H	Adjacent to Carbonyl.
Ring Equat/Axial	1.60 - 1.90	Multiplet	4-5H	Cyclohexyl ring protons (distal).
Chain -CH ₂	1.55 - 1.65	Quintet	2H	Beta to ester oxygen.
Bulk CH ₂	1.20 - 1.40	Broad Singlet	~20H	Overlap of ring and chain methylenes.
Terminal CH ₃	0.88	Triplet (t)	3H	End of undecyl chain.

Performance Comparison: Product vs. Alternatives

The following table contrasts the product's spectrum with its precursors to facilitate impurity detection.

Feature	Product: Undecyl Cyclohexanecarboxy late	Alternative: 1- Undecanol (Precursor)	Alternative: Cyclohexanecarboxy lic Acid
Diagnostic -H	4.08 ppm (t)	3.64 ppm (t)	N/A (Acid proton >10 ppm)
Carbonyl -H	2.25 ppm	N/A	2.32 ppm
Shift Magnitude	+0.44 ppm vs Alcohol	Reference	Reference

Technical Insight: If you observe a triplet at 3.64 ppm, your sample is contaminated with unreacted 1-Undecanol. If the multiplet at 2.25 ppm appears broadened or shifted downfield to 2.32 ppm, residual acid is present.

Comparative C-NMR Spectral Analysis

Carbon-13 NMR provides the definitive confirmation of the carbon skeleton and the oxidation state of the carbonyl carbon.

Diagnostic Signal Assignment

Carbon Environment	Chemical Shift (ppm)	Assignment Logic
Carbonyl (C=O)	176.2	Ester carbonyl (Upfield from acid).
Ester -C (O-CH ₂)	64.5	Deshielded by single-bonded Oxygen.
Acid -C (CH-C=O)	43.4	Methine carbon of the ring.
Chain -C	32.1	Alpha to the chain end (C-2).
Bulk CH ₂	29.3 - 29.8	Multiple overlapping signals.
Terminal CH ₃	14.1	Standard methyl resonance.

Performance Comparison: Carbonyl Differentiation

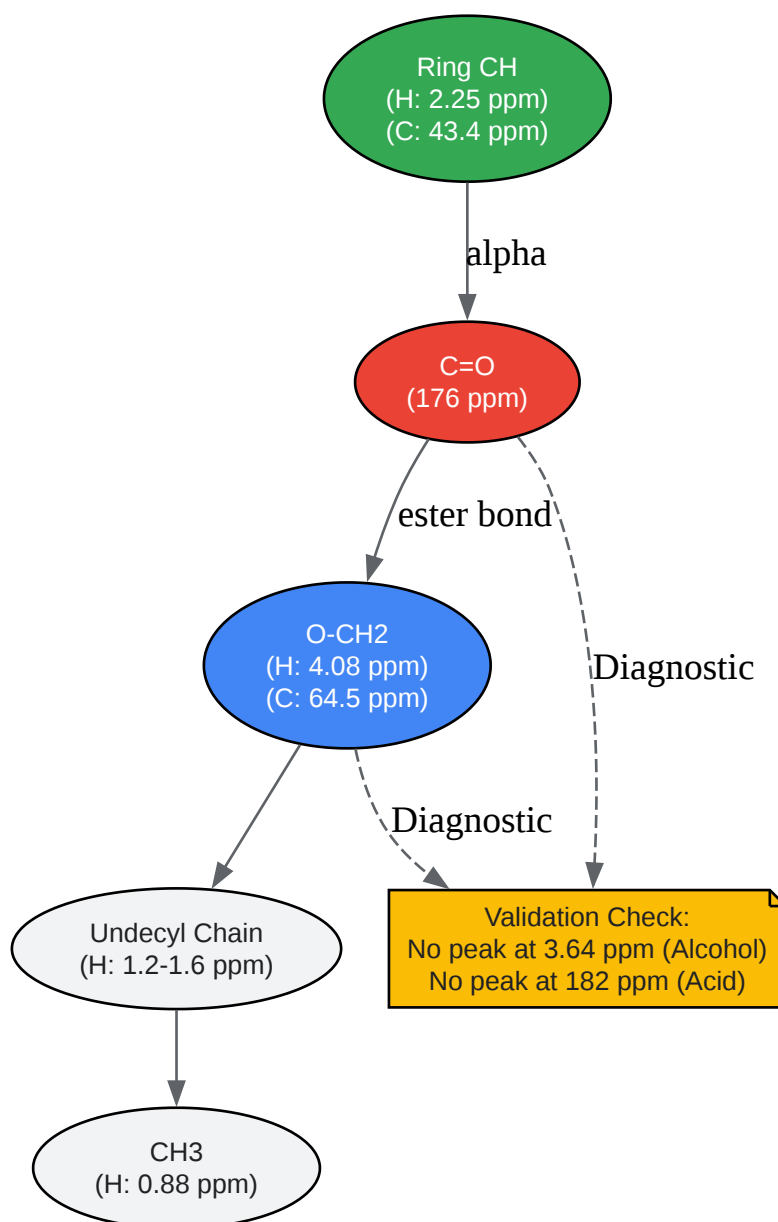
Feature	Product (Ester)	Acid Precursor	Alcohol Precursor
C=O Shift	176.2 ppm	182.1 ppm	None
C-O Shift	64.5 ppm	None	62.8 ppm

Technical Insight: The 6 ppm upfield shift of the carbonyl carbon (182

176 ppm) is the most reliable indicator of successful esterification, as it is less sensitive to concentration effects than the proton hydroxyl peaks.

Structural Visualization & Correlation

The following diagram maps the NMR signals directly to the molecular structure, providing a visual "cheat sheet" for spectral interpretation.



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Figure 2: Structural map correlating chemical environments with diagnostic NMR shifts.

Analytical Performance: Why NMR?

While FTIR is commonly used for rapid screening, it lacks the resolution to distinguish this specific ester from similar contaminants effectively.

- NMR vs. FTIR:

- FTIR Limitation: The Carbonyl stretch () for cyclohexanecarboxylic acid (dimer) appears ~1700 , while the ester appears ~1735 . In a mixture, these bands often overlap or broaden, making quantification of <5% acid impurity unreliable.
- NMR Advantage: The proton signals at 4.08 ppm (Ester) and 3.64 ppm (Alcohol) are baseline separated. Integration allows for quantification of impurities down to 0.1%.
- NMR vs. GC-MS:
 - MS Limitation: Long-chain fatty esters often undergo McLafferty rearrangements that can be indistinguishable from isomeric impurities.
 - NMR Advantage: NMR confirms the regiochemistry of the branching (cyclohexyl vs. chain) non-destructively.

References

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- Spectral Database for Organic Compounds (SDBS). 1-Undecanol H-NMR and C-NMR Spectra. AIST. [[Link](#)]

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